(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Brand Name:
Vulcanchem
CAS No.:
138249-07-7
VCID:
VC0143679
InChI:
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Molecular Formula:
C11H14O4S
Molecular Weight:
242.29 g/mol
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
CAS No.: 138249-07-7
Main Products
VCID: VC0143679
Molecular Formula: C11H14O4S
Molecular Weight: 242.29 g/mol
CAS No. | 138249-07-7 |
---|---|
Product Name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) |
Molecular Formula | C11H14O4S |
Molecular Weight | 242.29 g/mol |
IUPAC Name | [(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1 |
Standard InChIKey | YQSCDBZHHLIPOI-SNVBAGLBSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O |
PubChem Compound | 2735056 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume